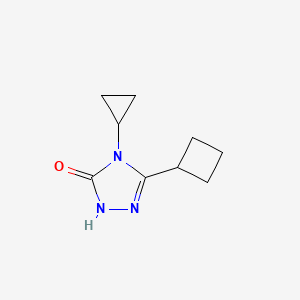
3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has attracted much attention due to their importance in pharmaceutical chemistry. Various synthetic methods have been developed over the past 20 years .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring. Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions due to their unique structure and properties .Physical And Chemical Properties Analysis
1,2,4-Triazoles are known for their thermal stability and low sensitivity, making them suitable for use in high energetic materials .Applications De Recherche Scientifique
Synthetic Methodologies
The cycloaddition of azides to alkynes, leading to the formation of 1H-[1,2,3]-triazoles, represents a cornerstone in the synthesis of various heterocyclic compounds, including those related to 3-cyclobutyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one. A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition on solid-phase has been reported, allowing for the efficient and diverse substitution of [1,2,3]-triazoles into peptide backbones or side chains. This methodology is compatible with solid-phase peptide synthesis, showcasing its utility in the synthesis of complex molecules (Tornøe, Christensen, & Meldal, 2002).
Molecular Structures and Supramolecular Chemistry
The study of triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, provides insight into the structural and electronic properties of these molecules. Crystallographic analysis reveals significant π-electron delocalization within the triazole ring and the formation of supramolecular chains via hydrogen bonding, highlighting the role of these structures in the development of new materials and understanding molecular interactions (Boechat et al., 2010).
Green Chemistry and Catalysis
In the pursuit of environmentally friendly chemical processes, the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system presents a novel, green, and recyclable catalytic system. This approach offers advantages such as high atom economy, low environmental impact, and mild reaction conditions, demonstrating the potential of sustainable methodologies in the synthesis of triazole derivatives (Singh, Sindhu, & Khurana, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-cyclobutyl-4-cyclopropyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-11-10-8(6-2-1-3-6)12(9)7-4-5-7/h6-7H,1-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSRGNFNBHWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC(=O)N2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

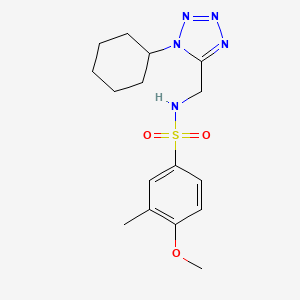
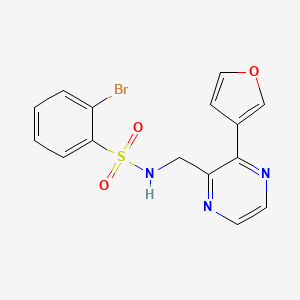

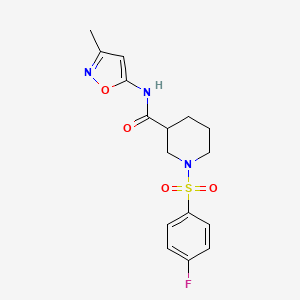
![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)
![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)
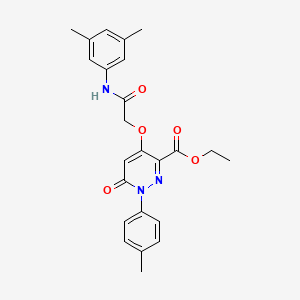
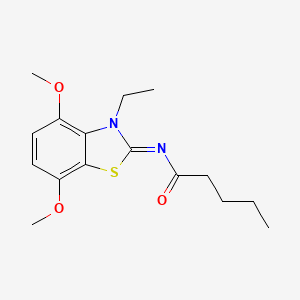
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)
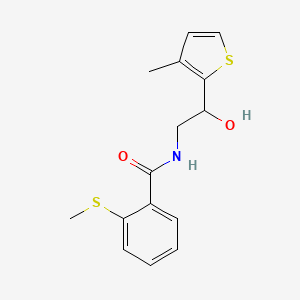

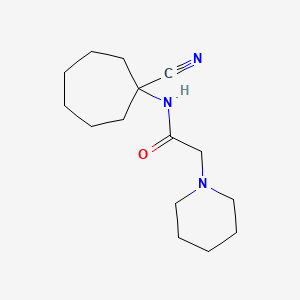
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)